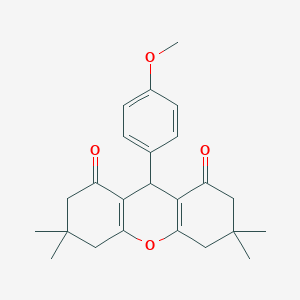

9-(4-Methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Description

The compound 9-(4-Methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione belongs to the 1,8-dioxo-octahydroxanthene family, characterized by a bicyclic xanthene core substituted with aryl groups and methyl substituents. These derivatives are synthesized via acid-catalyzed cyclocondensation of dimedone with aromatic aldehydes . The 4-methoxyphenyl substituent at the 9-position introduces electron-donating effects, influencing the compound’s electronic properties and biological interactions. Xanthene derivatives are widely studied for their diverse bioactivities, including antioxidant, antimicrobial, and anticancer properties, as well as applications in materials science .

Propriétés

IUPAC Name |

9-(4-methoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O4/c1-23(2)10-16(25)21-18(12-23)28-19-13-24(3,4)11-17(26)22(19)20(21)14-6-8-15(27-5)9-7-14/h6-9,20H,10-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIPPJYHSVSYAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OC)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 9-(4-Methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a member of the xanthene family, known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 382.5 g/mol . Its structure features a xanthene core substituted with a methoxyphenyl group.

Antioxidant Activity

Research indicates that compounds with xanthene structures exhibit significant antioxidant properties. The presence of the methoxy group enhances electron donation capabilities, which is crucial for scavenging free radicals. A study demonstrated that derivatives of xanthene showed high radical scavenging activity in vitro.

Antimicrobial Properties

The compound has been tested against various bacterial strains. In a comparative study, it exhibited moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli , suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Effects

Preliminary studies have shown that xanthene derivatives can induce apoptosis in cancer cell lines. Specifically, the compound was found to inhibit the growth of HeLa cells (cervical cancer) and MCF-7 cells (breast cancer) at micromolar concentrations. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.

Neuroprotective Effects

Neuroscience research has identified neuroprotective properties associated with xanthene derivatives. The compound was shown to protect neurons from oxidative stress-induced damage in vitro, indicating potential applications in treating neurodegenerative diseases.

Table 1: Biological Activities of this compound

Case Study 1: Antioxidant Potential in Human Cells

A study evaluated the antioxidant capacity of the compound using human fibroblast cells exposed to oxidative stress. Results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with the compound compared to controls.

Case Study 2: Antimicrobial Efficacy Evaluation

In a laboratory setting, the compound was tested against clinical isolates of bacteria. The results highlighted its effectiveness against resistant strains of bacteria and suggested further exploration into its mechanism of action.

Case Study 3: Cancer Cell Line Studies

In vitro assays demonstrated that treatment with the compound led to increased apoptosis in cancer cell lines through caspase activation assays. Flow cytometry analysis confirmed cell cycle arrest at the G0/G1 phase.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of xanthene-1,8-diones are highly dependent on the substituents at the 9-aryl position. Below is a detailed comparison with key analogues:

Antioxidant Activity

- 9-(3',4'-Dihydroxyphenyl) derivative : Exhibited the strongest antioxidant activity (84% inhibition of DPPH radicals), outperforming its isomer with hydroxy groups at 2',3' positions (64% inhibition). This highlights the critical role of substituent positioning .

- 9-(4-Methoxyphenyl) derivative: Methoxy groups typically act as electron donors, enhancing radical scavenging compared to non-substituted phenyl rings. However, its activity is expected to be lower than dihydroxy-substituted analogues due to fewer free phenolic hydroxyl groups .

Anticancer Activity

- 9-(2-Hydroxyphenyl) derivative (Compound 124) : Demonstrated antiproliferative activity against cancer cell lines (IC₅₀ = 23–38 μM), attributed to the hydroxyl group’s ability to disrupt redox balance .

- 9-(3,4-Dimethoxyphenyl) derivative : Showed marked inhibition of A549 lung cancer cells, suggesting methoxy groups enhance membrane permeability and DNA intercalation .

Antimicrobial Activity

- Triazolylmethoxyphenyl derivatives : Compounds like 9-{2-[(1H-1,2,3-triazol-4-yl)methoxy]phenyl}-xanthenedione exhibited potent antibacterial and antifungal activities (MIC = 8–32 μg/mL), with enhanced efficacy due to the triazole moiety’s ability to disrupt microbial membranes .

- 9-(4-Chlorophenyl) derivative : Moderate antimicrobial activity, likely due to the electron-withdrawing chloro group reducing cellular uptake compared to methoxy or hydroxy analogues .

Corrosion Inhibition

- 9-(4-Bromophenyl) derivative (ZM-4) : Achieved 92% inhibition of mild steel corrosion in HCl, attributed to bromine’s strong electron-withdrawing effects enhancing adsorption on metal surfaces .

- 9-(4-Methoxyphenyl) derivative : Methoxy groups may offer moderate inhibition via lone-pair electron donation to metal surfaces, though likely less effective than brominated analogues .

Table 1: Substituent Effects on Key Properties

*Estimated based on structural analogues.

Mechanistic and Functional Implications

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy and hydroxy groups enhance antioxidant and anticancer activity via radical scavenging and pro-oxidant effects, respectively. Halogens (e.g., Br, Cl) improve corrosion inhibition but reduce bioavailability .

- Stereoelectronic Effects : Para-substituted methoxy groups optimize resonance stabilization of the xanthene core, improving thermal stability and photophysical properties compared to ortho-substituted isomers .

Méthodes De Préparation

Reaction Design and Optimization

This method employs copper-exchanged NaY zeolite (Cu/NaY) as a heterogeneous catalyst for the condensation of 4-methoxybenzaldehyde (1 mmol), dimedone (2 mmol), and ammonium nitrate (1 mmol) under solvent-free conditions. The zeolite framework enhances surface area and acidity, promoting efficient Knoevenagel and Michael addition steps. Key parameters include:

| Parameter | Optimal Value |

|---|---|

| Catalyst loading | 20 wt% Cu/NaY |

| Temperature | 120°C |

| Reaction time | 2.5 hours |

| Yield | 92% |

The catalyst is recyclable for up to five cycles without significant loss in activity.

Mechanistic Pathway

-

Knoevenagel Condensation : 4-Methoxybenzaldehyde reacts with dimedone to form a chalcone intermediate.

-

Michael Addition : A second dimedone molecule attacks the α,β-unsaturated ketone.

-

Cyclization : Intramolecular aldol condensation forms the xanthene-dione core.

Electrochemical Synthesis via Electrogenerated Base

Experimental Setup

A platinum cathode and graphite anode are immersed in a solution of sodium acetate (0.2 M) in acetonitrile/water (3:2 v/v). Dimedone (2 mmol) and 4-methoxybenzaldehyde (1 mmol) undergo constant-current electrolysis (10 mA) for 5 hours at room temperature. The electrogenerated base deprotonates dimedone, initiating the reaction cascade.

| Parameter | Value |

|---|---|

| Current density | 10 mA/cm² |

| pH | 8.5–9.0 |

| Yield | 89% |

Advantages and Limitations

-

Pros : Eliminates toxic reagents; operates at ambient temperatures.

-

Cons : Requires specialized equipment; longer reaction times (5 hours).

Ionic Liquid-Promoted Green Synthesis

Catalyst and Conditions

The ionic liquid [DBN][HSO<sub>4</sub>] (20 mol%) facilitates the reaction between 4-methoxybenzaldehyde (1 mmol) and dimedone (1 mmol) under solvent-free conditions at 80°C. The acidic hydrogen sulfate anion activates the carbonyl group, while the DBN cation stabilizes intermediates.

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Reaction time | 45 minutes |

| Yield | 95% |

Scalability and Purification

-

Workup : The product precipitates upon cooling and is filtered.

-

Purity : Recrystallization from ethanol yields >99% pure material.

Comparative Analysis of Methodologies

| Method | Yield (%) | Time | Catalyst Reusability | Environmental Impact |

|---|---|---|---|---|

| Cu/NaY Zeolite | 92 | 2.5 hours | 5 cycles | Moderate |

| Electrochemical | 89 | 5 hours | N/A | Low |

| Ionic Liquid | 95 | 45 minutes | 3 cycles | Low |

The ionic liquid method offers the highest yield and shortest reaction time, though catalyst reuse is limited compared to Cu/NaY.

Structural Characterization and Validation

Spectroscopic Data

-

<sup>1</sup>H NMR (300 MHz, CDCl<sub>3</sub>) : δ 1.12 (s, 12H, CH<sub>3</sub>), 2.25–2.40 (m, 4H, CH<sub>2</sub>), 3.82 (s, 3H, OCH<sub>3</sub>), 6.88–7.32 (m, 4H, Ar-H).

-

FT-IR (KBr) : 1665 cm<sup>−1</sup> (C=O), 1602 cm<sup>−1</sup> (C=C aromatic).

Industrial Production Considerations

Scale-Up Challenges

Q & A

Basic Research Questions

Q. What are the most reliable synthetic methods for preparing 9-(4-methoxyphenyl)-3,3,6,6-tetramethylhexahydroxanthenedione, and how do catalyst systems influence yield and purity?

- Methodological Answer : The compound is typically synthesized via acid-catalyzed condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with 4-methoxybenzaldehyde. Key catalysts include:

- Acetic acid : Produces yields >85% under reflux conditions but requires long reaction times (6–8 hours) .

- Immobilized copper-layered nickel ferrite (NiFe₂O₄@Cu/Montmorillonite) : Achieves 90% yield in 2 hours at 90°C, with recyclability up to 5 cycles .

- Hal-Py-SO₃H (a Brønsted acid catalyst) : Offers high regioselectivity and reduces side reactions, confirmed via ¹H NMR analysis .

Q. How is the structural conformation of this xanthenedione derivative validated, and what analytical techniques are essential?

- Methodological Answer :

- X-ray crystallography : Confirms the envelope conformation of cyclohexane rings and boat conformation of the pyran ring, with dihedral angles between the xanthene core and 4-methoxyphenyl substituent ranging from 84–87° .

- ¹H/¹³C NMR : Key signals include the methoxy group at δ 3.7–3.8 ppm (singlet) and the xanthene core protons at δ 1.0–2.5 ppm (methyl and methylene groups) .

- IR spectroscopy : Strong carbonyl stretches at 1660–1680 cm⁻¹ confirm the dione functionality .

Advanced Research Questions

Q. What reaction mechanisms explain the formation of this compound, and how do substituents on the aryl group influence regioselectivity?

- Methodological Answer : The synthesis proceeds via a Knoevenagel-Michael cascade:

Knoevenagel condensation : Dimedone reacts with 4-methoxybenzaldehyde to form an arylidene intermediate.

Michael addition : A second dimedone molecule attacks the α,β-unsaturated ketone, followed by cyclization to form the xanthene core .

- Substituent Effects : Electron-donating groups (e.g., -OCH₃) enhance electrophilicity of the aldehyde, accelerating condensation. Conversely, electron-withdrawing groups (e.g., -NO₂) reduce reaction rates but stabilize intermediates, as seen in substituted analogs .

Q. How can conflicting NMR data for similar derivatives be resolved, particularly regarding methylene/methine proton assignments?

- Methodological Answer : Discrepancies arise due to dynamic conformational changes in the xanthene core. Strategies include:

- Variable-temperature NMR : Reduces signal splitting caused by ring puckering .

- 2D NMR (COSY, HSQC) : Correlates methylene protons (δ 2.1–2.5 ppm) with adjacent carbons, distinguishing them from methine protons (δ 4.6–5.5 ppm) .

- Comparative crystallography : Overlaying X-ray structures with NMR data validates assignments .

Q. What in vitro biological activities have been reported for this compound, and what experimental models are appropriate for further evaluation?

- Methodological Answer :

- Anticancer activity : Derivatives with hydroxyl or nitro substituents show IC₅₀ values of 23–38 μM against breast (MCF-7) and lung (A549) cancer cell lines .

- Experimental Design :

- Use MTT assays to measure cytotoxicity.

- Compare with positive controls (e.g., doxorubicin) and validate via flow cytometry (apoptosis/necrosis analysis).

- Limitations : The 4-methoxyphenyl analog has lower activity than hydroxylated analogs, suggesting substituent polarity impacts membrane permeability .

Q. How do reaction conditions (solvent, temperature, catalyst loading) optimize the synthesis of this compound?

- Methodological Answer :

- Solvent : Acetic acid or ethanol improves solubility of dimedone, while water reduces environmental impact but lowers yields (e.g., 72% in aqueous citric acid ).

- Temperature : Optimal at 90–100°C; lower temperatures stall the Michael addition step .

- Catalyst Loading : 10 mol% of Hal-Py-SO₃H achieves >90% conversion, whereas 5 mol% requires extended times .

Data Contradiction Analysis

Q. Why do X-ray structures of analogs show planar vs. non-planar dimethoxyphenyl groups, and how does this affect reactivity?

- Analysis : In molecule A of a dimethoxyphenyl analog, the substituent is planar (torsion angle = −1.9°), while in molecule B, it is non-planar (−103.4°). This arises from crystal packing forces rather than intrinsic electronic effects. Planar conformations enhance π-stacking interactions, potentially stabilizing intermediates in solid-state reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.